(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Overview

Description

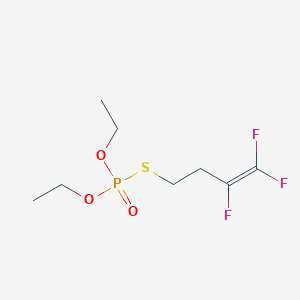

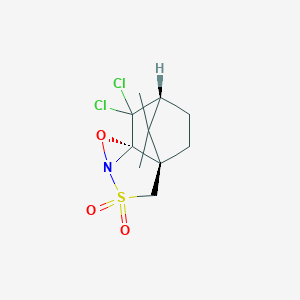

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent derived from camphor, a naturally occurring compound. The dichloro derivative is particularly noted for its efficiency in the synthesis of chiral sulfoxides, which are valuable in various chemical and pharmaceutical applications. The synthesis of these oxaziridines from camphorylsulfonyl imine yields high step yields, indicating a robust and reliable method for producing these reagents on a large scale .

Synthesis Analysis

The synthesis of this compound involves the oxidation of (camphorylsulfonyl)imine, which can be achieved with high efficiency. The process reported yields the chiral oxidizing reagents in step yields ranging from 83% to 95%, demonstrating the procedure's effectiveness for large-scale production . The synthesis pathway includes intermediates such as camphorsulfonamide and camphorsulfonyl imine, leading to the final oxaziridine products .

Molecular Structure Analysis

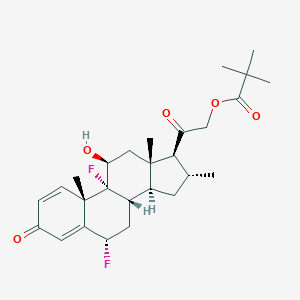

The molecular structure of these oxaziridines is characterized by the presence of a three-membered oxaziridine ring, which is a key functional group responsible for the compound's oxidizing properties. The structure of a related chiral oxaziridine has been established by X-ray crystallography, providing insight into the three-dimensional arrangement of atoms and the stereochemistry of the compound .

Chemical Reactions Analysis

Chiral N-sulfonyl-oxaziridines, including the this compound, have been evaluated for their ability to oxidize sulfides to chiral sulfoxides. The efficiency of these reactions does not correlate with the redox potentials or the 17O NMR chemical shifts of the oxaziridines, suggesting that steric effects play a significant role in their reactivity. The most efficient oxaziridines allow the preparation of chiral sulfoxides with high enantiomeric excess, which is crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical industry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its chiral and dichloro-substituted camphor backbone. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the chemical reactivity of the compound is well-documented. The presence of the oxaziridine ring makes it a potent oxidizing agent, capable of transferring an oxygen atom to various substrates, particularly sulfides, to create sulfoxides. The chiral nature of the compound is essential for inducing asymmetry in the products formed during these oxidation reactions .

Scientific Research Applications

Oxidation and Synthesis Processes

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is primarily involved in oxidation and synthesis processes in organic chemistry. It is used in the synthesis of various chiral compounds, functioning as a key intermediate in multiple reactions. For instance, its application in the asymmetric oxidation of sulfides to sulfoxides and the hydroxylation of enolates has been demonstrated (Davis et al., 1992). Additionally, it is utilized in the efficient synthesis of chiral oxidizing reagents (Mergelsberg et al., 1992).

Role in Asymmetric Oxidation

This compound is particularly noted for its role in asymmetric oxidation reactions. It has been employed in the enantioselective oxidation of sulfides, showcasing high efficiency and selectivity (Meladinis et al., 1990). The chiral N-sulfonyl-oxaziridines derived from this compound are effective in stereo- and regioselective oxidations, finding extensive use in the synthesis of complex molecules (Davis, 2018).

Application in Chiral Compound Synthesis

The synthesis of chiral compounds using this oxaziridine is another significant area of research. It has been utilized in the preparation of key intermediates for the synthesis of azole antifungals, demonstrating its versatility in pharmaceutical chemistry (Gala et al., 1996). Moreover, its application in the synthesis of chiral sulfoxides with high enantiomeric excess highlights its importance in creating stereochemically pure compounds (Casoni et al., 2009).

Miscellaneous Applications

Apart from the above-mentioned key areas, this compound finds application in various other synthesis reactions. These include the synthesis of chiral oxaziridines from N-sulfonyl α-imino esters, showcasing its role in creating structurally modifiable chiral oxidants (Tanaka et al., 2017), and its use in iron-catalyzed aminohydroxylation of olefins, exemplifying its versatility in catalysis (Williamson & Yoon, 2010).

Mechanism of Action

Target of Action

The primary targets of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide, are a variety of nucleophiles . These include organometallic compounds, enolates, silyl enol ethers, alkenes, arenes, thiols, thioethers, selenides, nitrogen nucleophiles, and C-H bonds in organic synthesis .

Mode of Action

This compound is an oxaziridine derivative, which is a three-membered heterocycle containing oxygen, nitrogen, and carbon . The mode of action involves the electrophilic transfer of both oxygen and nitrogen due to the presence of the highly strained three-membered ring and the relatively weak N-O bond . The nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk .

Biochemical Pathways

These reactions are facilitated by the unusual electronics of the oxaziridine system .

Result of Action

The result of the compound’s action is the formation of various oxidized products, depending on the nucleophile involved . For example, it can lead to the formation of α-hydroxy carbonyl compounds from ketones or esters . The exact molecular and cellular effects would depend on the specific reaction and the substrates involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be enhanced by the protonation of the basic nitrogen in the three-membered strained ring, affording the active oxaziridinium-like intermediates in situ

properties

IUPAC Name |

(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMBQYFZDBYWHU-VYBWYVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452762 | |

| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139628-16-3 | |

| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine interesting for synthesizing chiral tetrathiafulvalene-sulfoxides?

A1: this compound is a chiral oxidizing agent capable of introducing a chiral sulfoxide group into tetrathiafulvalenes. This is particularly interesting because these chiral TTF-sulfoxides have potential applications in materials science, particularly in the development of chiral conductors and molecular electronics. [, ]

Q2: How effective is this compound in achieving enantioselective oxidation of different tetrathiafulvalenes?

A2: Research indicates that the enantioselectivity of the oxidation reaction using this compound varies depending on the specific tetrathiafulvalene substrate. While weak enantioselectivities were observed for TTF and TMTTF, and a racemic mixture was obtained for TMT-TTF, a promising enantioselectivity of up to 44% ee was achieved for BEDT-TTF. This suggests that the structure of the tetrathiafulvalene significantly influences the degree of chiral induction during the oxidation process. []

Q3: Are there any computational studies that shed light on the mechanism of this chiral oxidation reaction?

A3: Yes, Time-dependent DFT calculations, supported by electronic circular dichroism spectra, were employed to investigate the reaction mechanism. These studies allowed researchers to assign the absolute configuration (R) to the major enantiomer of BEDT-TTF-SO when (+)-sulfonyl-oxaziridine was used as the oxygen transfer reagent. This provides valuable insights into the stereochemical course of the oxidation reaction and can guide the design of more efficient chiral oxidizing agents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.